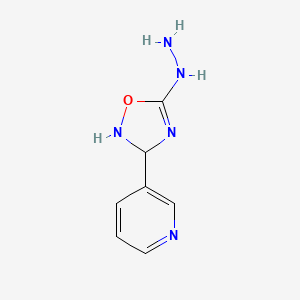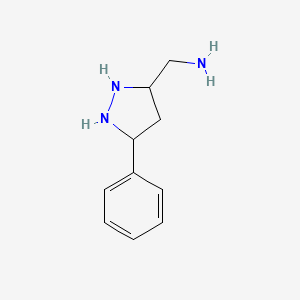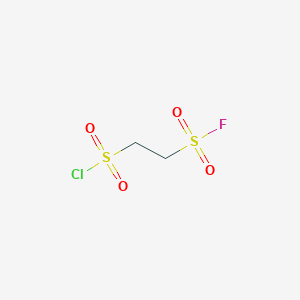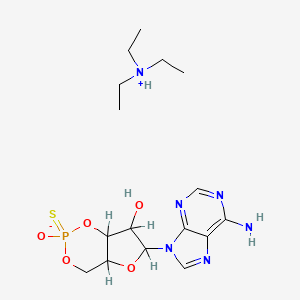
Adenosine 3',5'-cyclic monophosphorothioate, RP-isomer, triethylammonium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Adenosine 3’,5’-cyclic monophosphorothioate, RP-isomer, triethylammonium salt is a cell-permeable and reversible inhibitor of protein kinase A. This compound is known for its ability to inhibit the activation of protein kinase A by binding to its regulatory subunits without dissociating the kinase holoenzyme . It is resistant to hydrolysis by phosphodiesterases and is noncompetitive with respect to ATP .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of adenosine 3’,5’-cyclic monophosphorothioate, RP-isomer, triethylammonium salt involves the reaction of adenosine with thiophosphoryl chloride in the presence of a base, followed by cyclization to form the cyclic monophosphorothioate . The reaction conditions typically include anhydrous solvents and controlled temperatures to ensure the formation of the desired isomer.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to obtain the compound in its pure form. The final product is often crystallized and stored under desiccated conditions to maintain its stability .
Análisis De Reacciones Químicas
Types of Reactions
Adenosine 3’,5’-cyclic monophosphorothioate, RP-isomer, triethylammonium salt primarily undergoes substitution reactions due to the presence of the thiophosphate group . It is resistant to oxidation and reduction under normal conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include bases such as triethylamine and solvents like dimethyl sulfoxide (DMSO) and acetonitrile . The reactions are typically carried out under anhydrous conditions to prevent hydrolysis.
Major Products
The major products formed from reactions involving this compound are typically derivatives of adenosine with modified phosphate groups. These products retain the cyclic structure and exhibit similar biological activities .
Aplicaciones Científicas De Investigación
Adenosine 3’,5’-cyclic monophosphorothioate, RP-isomer, triethylammonium salt has a wide range of applications in scientific research:
Mecanismo De Acción
The compound exerts its effects by binding to the regulatory subunits of protein kinase A, preventing its activation by cyclic AMP . This binding is competitive with cyclic AMP but does not lead to the dissociation of the kinase holoenzyme . The inhibition of protein kinase A affects various downstream signaling pathways involved in cell growth, differentiation, and metabolism .
Comparación Con Compuestos Similares
Similar Compounds
Adenosine 3’,5’-cyclic monophosphate: A natural cyclic nucleotide that activates protein kinase A.
Adenosine 3’,5’-cyclic monophosphorothioate, SP-isomer: Another isomer with different binding properties and biological activities.
8-Bromo-adenosine 3’,5’-cyclic monophosphorothioate: A modified analog with enhanced stability and activity.
Uniqueness
Adenosine 3’,5’-cyclic monophosphorothioate, RP-isomer, triethylammonium salt is unique due to its high specificity for protein kinase A and its resistance to hydrolysis by phosphodiesterases . This makes it a valuable tool for studying protein kinase A-related pathways and developing new therapeutic agents .
Propiedades
Fórmula molecular |
C16H27N6O5PS |
|---|---|
Peso molecular |
446.5 g/mol |
Nombre IUPAC |
6-(6-aminopurin-9-yl)-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol;triethylazanium |
InChI |
InChI=1S/C10H12N5O5PS.C6H15N/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(16)7-4(19-10)1-18-21(17,22)20-7;1-4-7(5-2)6-3/h2-4,6-7,10,16H,1H2,(H,17,22)(H2,11,12,13);4-6H2,1-3H3 |
Clave InChI |
OXIPZMKSNMRTIV-UHFFFAOYSA-N |
SMILES canónico |
CC[NH+](CC)CC.C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=S)(O1)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3a,7-Dihydropyrrolo[2,3-b]pyridin-6-one](/img/structure/B12355136.png)
![5-[[4-[(3-Chloro-4-fluorophenyl)amino]-6,7-dihydro-6-oxo-5H-pyrrolo[2,3-d]pyrimidin-5-ylidene]methyl]-4-methyl-N-[2-(4-morpholinyl)ethyl]-1H-pyrrole-2-carboxamide hydrochloride](/img/structure/B12355142.png)

![1,3-Pyrrolidinedicarboxylic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, 1-(phenylmethyl) ester](/img/structure/B12355169.png)
![3-(3,4-Dihydroxyphenyl)-5-hydroxy-8,8-dimethyl-6-(3-methylbut-2-enyl)-4a,5,6,6a,10a,10b-hexahydropyrano[2,3-h]chromen-4-one](/img/structure/B12355173.png)


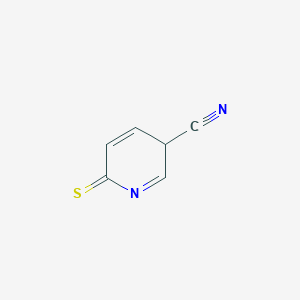
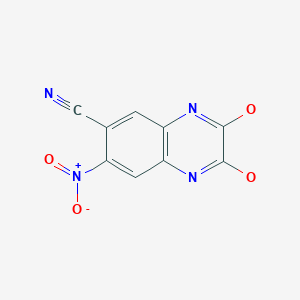
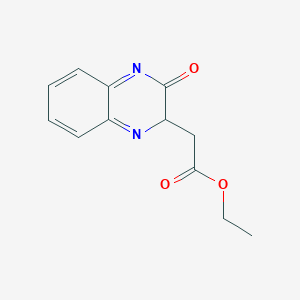
![(1R,3R)-1-(1,3-benzodioxol-5-yl)-1-(2-chloroacetyl)-2-methyl-4,9-dihydro-3H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B12355202.png)
